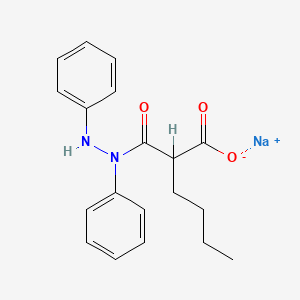
Bumadizone sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bumadizone sodium is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is used primarily for the treatment of rheumatoid arthritis, gout, and post-traumatic edema . The compound’s chemical formula is C19H22N2O3, and it has a molar mass of 326.396 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bumadizone sodium can be synthesized through the formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . The reaction typically involves the use of organic solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its sodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Bumadizone sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bumadizone sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used to investigate the biochemical pathways involved in inflammation and pain.
Medicine: It is studied for its therapeutic potential in treating inflammatory diseases and pain management.
Wirkmechanismus
Bumadizone sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . Prostaglandins are lipid compounds that play a key role in inflammation and pain. By blocking COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar therapeutic effects.
Uniqueness
Bumadizone sodium is unique in its specific chemical structure, which allows it to be effective in treating a range of inflammatory conditions with a different side effect profile compared to other NSAIDs .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research due to its potent anti-inflammatory and analgesic properties. Its unique chemical structure and mechanism of action make it an important tool for treating inflammatory conditions and advancing our understanding of biochemical pathways involved in inflammation and pain.
Eigenschaften
CAS-Nummer |
14467-30-2 |
|---|---|
Molekularformel |
C19H21N2NaO3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
sodium;2-[anilino(phenyl)carbamoyl]hexanoate |
InChI |
InChI=1S/C19H22N2O3.Na/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
JSKMFBFCHQMLJR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


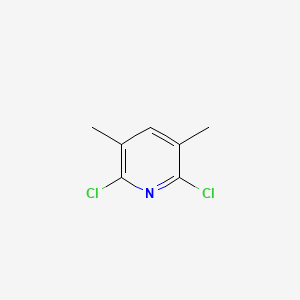
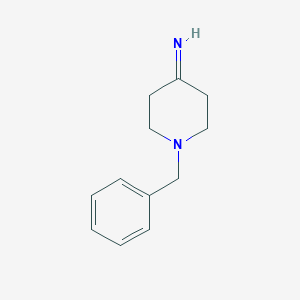
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
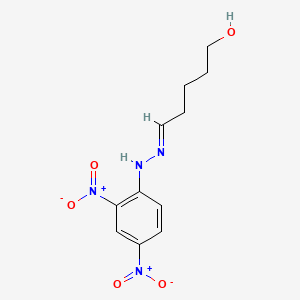
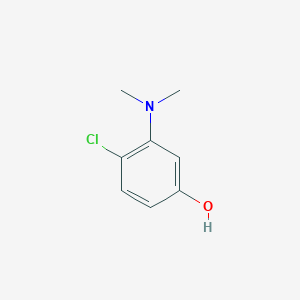
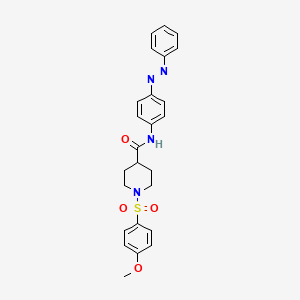
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)
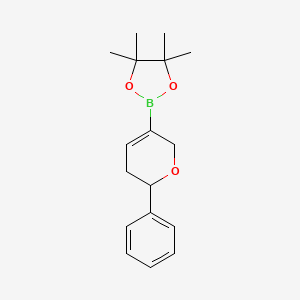
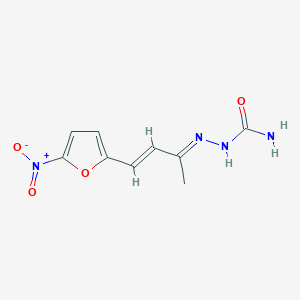
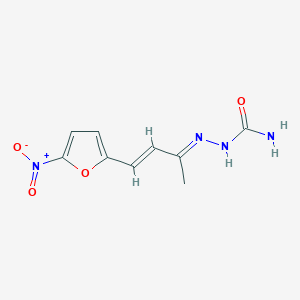
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

